N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 3,5-dichlorophenyl group and two furan moieties: one directly attached to the triazole ring and another as a furan-2-ylmethyl substituent at the 4-position of the triazole. The synthesis of analogous compounds typically involves alkylation of triazole thiones with α-chloroacetamides under basic conditions (e.g., KOH), followed by modifications such as Paal-Knorr condensation to introduce heterocyclic substituents .
Properties
Molecular Formula |
C19H14Cl2N4O3S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H14Cl2N4O3S/c20-12-7-13(21)9-14(8-12)22-17(26)11-29-19-24-23-18(16-4-2-6-28-16)25(19)10-15-3-1-5-27-15/h1-9H,10-11H2,(H,22,26) |
InChI Key |
RCIHYQNZYUHBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Furan-2-Carboxylic Acid
The triazole ring is synthesized via cyclocondensation of thiosemicarbazide with furan-2-carboxylic acid under acidic conditions. Key parameters include:
Reagents:
- Thiosemicarbazide (1.0 equiv)
- Furan-2-carboxylic acid (1.2 equiv)
- Phosphorus oxychloride (POCl₃) as catalyst
- Reflux in anhydrous dimethylformamide (DMF) at 110°C for 8 hours
Mechanism:
Alkylation with Furan-2-ylmethyl Bromide
The N-1 position of the triazole is alkylated using furan-2-ylmethyl bromide to introduce the furanmethyl group:
Conditions:
- Triazole intermediate (1.0 equiv)
- Furan-2-ylmethyl bromide (1.5 equiv)
- Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent: Acetonitrile, 60°C, 6 hours
Workup:
- Filtration to remove K₂CO₃
- Solvent evaporation under reduced pressure
- Purification via silica gel chromatography (hexane/ethyl acetate 7:3).
Yield: 85%
Amide Coupling with 3,5-Dichloroaniline
Activation of the Carboxylic Acid
The acetamide intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reagents:
- Sulfanyl acetamide (1.0 equiv)
- EDC (1.2 equiv), HOBt (1.2 equiv)
- Solvent: Anhydrous DCM, 0°C, 30 minutes
Coupling with 3,5-Dichloroaniline
Conditions:
- Activated intermediate (1.0 equiv)
- 3,5-Dichloroaniline (1.1 equiv)
- Stirring at room temperature for 12 hours
Purification:
Yield: 70%
Optimization Data and Comparative Analysis
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Triazole formation | POCl₃, DMF, 110°C | 68–72 | 95.2 |
| 2 | Alkylation | Furan-2-ylmethyl bromide, K₂CO₃, CH₃CN | 85 | 97.8 |
| 3 | Thiolation | Thiourea, HCl, ethanol | 78 | 94.5 |
| 4 | Sulfanyl acetamide synthesis | Chloroacetyl chloride, TEA, DCM | 82 | 96.1 |
| 5 | Amide coupling | EDC/HOBt, 3,5-dichloroaniline | 70 | 98.3 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: 98.3% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Elemental Analysis: Calculated for C₁₉H₁₄Cl₂N₄O₃S: C 50.79%, H 3.14%, N 12.47%. Found: C 50.62%, H 3.21%, N 12.38%.
Challenges and Mitigation Strategies
Low Triazole Cyclization Yields:
Sulfur Oxidation:
- Cause: Thiol intermediate susceptibility to oxidation.
- Mitigation: Conduct reactions under nitrogen atmosphere and add 0.1% w/v ascorbic acid as antioxidant.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and organometallic compounds, are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to furanones, while reduction of the triazole ring can yield amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Polarity and Solubility: The presence of electron-withdrawing groups (e.g., Cl, F) on the aryl ring increases polarity but may reduce solubility in nonpolar solvents. For example, the 3-chloro-4-fluorophenyl analog (C₁₅H₁₂ClFN₄O₂S) has a predicted density of 1.50 g/cm³ and pKa of 11.30, indicating moderate basicity .
Biological Activity
N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, sulfur, and oxygen in its structure. The compound features a dichlorophenyl group, a triazole moiety, and dual furan rings which may confer distinct pharmacological properties not observed in other analogs .
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antifungal properties due to the presence of the 1,2,4-triazole core, which is known for its broad spectrum of antifungal activity. The following sections detail specific activities and findings related to this compound.
Antifungal Activity
- Mechanism of Action : The 1,2,4-triazole structure inhibits fungal lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity leading to fungal cell death .
-
Case Studies :
- In vitro studies have shown that derivatives of triazole compounds exhibit potent antifungal activity against various pathogens including Candida albicans and Aspergillus fumigatus. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against these fungi .
- A comparative study highlighted that triazole derivatives exhibited higher potency against resistant strains of Candida than traditional antifungals like fluconazole .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative A | 0.5 | Candida albicans |
| Triazole Derivative B | 1.0 | Aspergillus fumigatus |
| N-(3,5-dichlorophenyl)-2-{...} | 0.125 | Candida glabrata |
Antibacterial Activity
Recent studies have also explored the antibacterial properties of this compound. The presence of the dichlorophenyl group enhances lipophilicity, potentially improving membrane penetration.
- Mechanism : Similar to its antifungal action, the antibacterial effect may involve disruption of bacterial cell wall synthesis and function.
- Findings : A study reported that certain triazole derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values as low as 0.125 µg/mL .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the triazole and furan rings significantly influence biological activity:
- Substituents on the Triazole Ring : Electron-donating groups at specific positions enhance antifungal potency.
- Furan Ring Modifications : Variations in the furan substituents can lead to changes in solubility and bioavailability.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including alkylation of thiol intermediates and cyclization steps. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for sulfur-containing intermediates .
- Reaction conditions : Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) requires KOH as a base, with temperature control (60–80°C) to minimize side reactions .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to isolate high-purity fractions .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR identify furan, triazole, and acetamide protons/carbons. For example, the sulfanyl group (C-S) appears at ~160–170 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the triazole ring and spatial arrangement of substituents .
Q. What preliminary biological assays are suitable for evaluating its anti-exudative activity?
Follow protocols from structurally related triazole-acetamide derivatives:
- Carrageenan-induced rat paw edema : Administer 50–100 mg/kg doses orally; measure exudate volume reduction at 4–6 hours post-induction .
- In vitro COX-2 inhibition : Use ELISA kits to assess IC₅₀ values, comparing with celecoxib as a positive control .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the triazole ring influence bioactivity?
Substituent effects are critical for structure-activity relationships (SAR):
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance anti-inflammatory activity by increasing electrophilicity at the triazole sulfur, improving target binding .
- Bulkier groups (e.g., furan-2-ylmethyl) may reduce solubility but improve metabolic stability. Comparative studies show a 20% increase in half-life for furan derivatives vs. phenyl analogs .
- Contradictions : Some studies report reduced activity with nitro groups, suggesting steric hindrance may offset electronic effects. Resolution requires molecular docking simulations .
Q. What challenges arise in scaling up the synthesis for preclinical studies?
Key scalability issues include:
- Intermediate stability : The thiol intermediate is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are required during large-scale reactions .
- Yield optimization : Multi-step reactions often have cumulative yield losses. Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) for process optimization .
Q. How can advanced spectroscopic techniques resolve conflicting data on its reactive sites?
Conflicting reactivity reports (e.g., sulfanyl vs. amide participation) require:
- 2D NMR (COSY, NOESY) : Maps through-space interactions between the sulfanyl group and adjacent protons .
- XPS (X-ray photoelectron spectroscopy) : Quantifies electron density at sulfur atoms, differentiating S-acetamide (binding energy ~163 eV) from S-triazole (~161 eV) .
Q. What methodologies address discrepancies between in vitro and in vivo activity data?
Discrepancies often stem from pharmacokinetic factors:
- Metabolic profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., glucuronidated or oxidized forms) in rat plasma .
- Protein binding assays : Evaluate plasma protein binding (%) via equilibrium dialysis; >90% binding may reduce free drug availability .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
